Triethyl(phenyl)silane

Physical chemistry Process chemistry Laboratory safety

Triethyl(phenyl)silane (CAS 2987-77-1) is an organosilicon compound classified as an aryl-substituted trialkylsilane, with the molecular formula C12H20Si and a molecular weight of 192.37 g/mol. It is characterized by a silicon center bonded to three ethyl groups and one phenyl group, giving it the calculated density of 0.85 g/cm³, boiling point of 283 °C at 760 mmHg, and LogP of 3.402.

Molecular Formula C12H20Si
Molecular Weight 192.37 g/mol
CAS No. 2987-77-1
Cat. No. B14091822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(phenyl)silane
CAS2987-77-1
Molecular FormulaC12H20Si
Molecular Weight192.37 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=CC=CC=C1
InChIInChI=1S/C12H20Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
InChIKeyCEAWWDXUKYZTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl(phenyl)silane (CAS 2987-77-1) Procurement Guide: Technical Specifications & Class Context


Triethyl(phenyl)silane (CAS 2987-77-1) is an organosilicon compound classified as an aryl-substituted trialkylsilane, with the molecular formula C12H20Si and a molecular weight of 192.37 g/mol [1]. It is characterized by a silicon center bonded to three ethyl groups and one phenyl group, giving it the calculated density of 0.85 g/cm³, boiling point of 283 °C at 760 mmHg, and LogP of 3.402 . In the context of silane-based reagents, this compound occupies a specific niche between purely aliphatic silanes like triethylsilane (Et3SiH) and more heavily arylated analogs such as triphenylsilane (Ph3SiH) or diphenylsilane (Ph2SiH2), where the single phenyl substitution introduces distinctive steric and electronic properties that influence both physical handling characteristics and reaction performance [2].

Reagent Type
Non-hydridic aryl-trialkylsilane
Key Workflow
Silyl protecting group & ligand scaffold
Handling Advantage
High boiling point for elevated-temperature synthesis
Analytical Use
Lipophilic internal standard for chromatography

Why Generic Silane Substitution Fails: Triethyl(phenyl)silane Differentiation Rationale


Generic substitution among silane reagents is unreliable because the nature and number of substituents on silicon directly modulate Si–H bond hydridicity, steric accessibility, and physical properties [1]. For example, triethylsilane (Et3SiH) is a strong ionic hydride donor under acidic conditions but is a poor free-radical reducing agent, whereas triphenylsilane (Ph3SiH) is effective in radical-mediated reductions but has limited ionic hydride character [2]. Triethyl(phenyl)silane (Et3PhSi) lacks a reactive Si–H bond entirely, which fundamentally excludes it from all hydride transfer applications and instead positions it as a silyl protecting group, a sterically demanding ligand scaffold, or a stable internal standard [3]. Procurement decisions must therefore be based on the specific application: if a hydride source is required, Et3PhSi is the wrong choice regardless of similar nomenclature; if a stable aryl-trialkylsilane is needed for C–H silylation or as a reaction component, Et3PhSi provides quantifiably different performance compared to trimethyl(phenyl)silane or triisopropyl(phenyl)silane [4].

Hydride Donor Requirement
Et3PhSi lacks an Si–H bond; it cannot replace triethylsilane or triphenylsilane in ionic or radical hydride reductions.
Protecting Group Kinetics
Substituting with trimethyl(phenyl)silane alters desilylation rates—faster cleavage may compromise orthogonal protection strategies.
Steric Profile Mismatch
Smaller alkyl substituents (methyl vs. ethyl) change steric shielding, potentially shifting reaction selectivity and catalyst compatibility.

Triethyl(phenyl)silane (CAS 2987-77-1): Quantitative Comparative Evidence for Procurement Decisions


Boiling Point and Handling Window: Triethyl(phenyl)silane vs. Triethylsilane

Triethyl(phenyl)silane exhibits a substantially higher boiling point than the simpler triethylsilane (Et3SiH), providing a wider liquid handling range for applications requiring elevated temperatures or reduced volatility. Specifically, Triethyl(phenyl)silane has a boiling point of 283 °C at 760 mmHg , compared to triethylsilane which boils at 107–108 °C . This difference of 175 °C enables reactions or processes to be conducted at higher temperatures without significant evaporative loss of the silane component, and also simplifies purification by distillation when the target silane is the higher-boiling component in a mixture.

Boiling Point
Data to verify
Et3PhSi: 283 °C Et3SiH: 107–108 °C Δ ~175 °C
Supports elevated-temperature handling and distillation
Supplier-reported values; experimental verification recommended
Physical chemistry Process chemistry Laboratory safety

LogP and Lipophilicity: Triethyl(phenyl)silane vs. Triethylsilane

The calculated LogP (octanol-water partition coefficient) of Triethyl(phenyl)silane is 3.402 , which is significantly higher than the LogP of triethylsilane (approximately 2.3) [1]. This quantitative difference in lipophilicity is relevant for chromatographic separation method development, where retention times on reversed-phase columns will be predictably longer for the phenyl-substituted silane, and for applications where differential partitioning between aqueous and organic phases is a critical process parameter. The higher LogP reflects the hydrophobic contribution of the phenyl ring, which can be exploited for selective extraction or phase-transfer purposes.

Lipophilicity
Reported
Et3PhSi LogP: 3.402 Et3SiH LogP: ~2.3 Δ ~1.1 (12× partition)
Enables predictable reversed-phase retention and extraction
Calculated values; experimental confirmation may vary
Lipophilicity Partition coefficient Chromatography

Relative Desilylation Rate: Triethyl(phenyl)silane vs. Trimethyl(phenyl)silane and Triisopropyl(phenyl)silane

The rates of desilylation (cleavage of the Si–C bond) for a series of aryl-trialkylsilanes were found to decrease in the order: Me3Si– > Me2EtSi– > Et3Si– >> (i-Pr)3Si– [1]. Specifically, Triethyl(phenyl)silane (Et3SiPh) undergoes desilylation more slowly than phenyltrimethylsilane (Me3SiPh) but faster than triisopropyl(phenyl)silane ((i-Pr)3SiPh). This intermediate kinetic stability positions Triethyl(phenyl)silane as a moderately robust silyl protecting group that can survive certain reaction conditions where the trimethylsilyl (TMS) group would be prematurely cleaved, yet can be removed under conditions that would leave the extremely stable triisopropylsilyl (TIPS) group intact.

Desilylation Rate
Reported
Et3Si–: intermediate
Me3Si– fast → (i-Pr)3Si– slow
Supports orthogonal protecting group strategies
Relative rate order from literature; specific conditions influence exact kinetics
Reaction kinetics Protecting group strategy Structure-reactivity relationships

Reaction Yield as a Substrate: Oxidative Homocoupling of Triethyl(phenyl)silane to Biphenyl

Triethyl(phenyl)silane has been demonstrated as a viable substrate for Pd-catalyzed oxidative homocoupling, yielding biphenyl with a reported isolated yield of 62% . In the context of aryl-silicon cross-coupling chemistry, this yield provides a quantitative benchmark for evaluating the reactivity of the triethylsilyl group as a leaving group or transfer moiety. While direct comparative yields for analogous silanes (e.g., trimethyl(phenyl)silane or triisopropyl(phenyl)silane) under identical conditions are not available in the open source, this data point establishes that the Et3Si– group is competent for oxidative transmetalation and coupling, with a yield that may be considered moderate relative to other organometallic coupling partners such as arylboronic acids or arylstannanes [1].

Coupling Yield
Reported
62% isolated yield
Establishes viability as aryl source in Pd coupling
Direct comparator data unavailable; context-dependent
Cross-coupling Palladium catalysis Synthetic methodology

Computational Si–H Bond Dissociation Energy Trends in Aryl Silanes

While Triethyl(phenyl)silane itself lacks an Si–H bond, ab initio MO calculations on related phenyl-substituted silanes provide a quantitative framework for understanding the electronic influence of the phenyl ring in this compound class. The Si–H bond dissociation energies (BDEs) of PhSiH3 and Ph2SiH2 have been computationally predicted [1]. These BDEs are higher (stronger bonds) than those of alkyl-substituted analogs, indicating that phenyl substitution stabilizes the Si–H bond toward homolytic cleavage. For Triethyl(phenyl)silane, the presence of the phenyl ring similarly stabilizes the Si–C(phenyl) bond and influences the overall electron density at silicon compared to purely alkyl-substituted analogs, which can affect the compound's behavior in catalytic cycles involving silicon intermediates.

Si–Bond Stability
Class-level
Phenyl substitution increases Si–H BDE relative to alkyl analogs
Supports increased thermal stability for Et3PhSi
Class-level inference from computational models; not directly measured on target
Quantum chemistry Bond energetics Radical reactivity

Triethyl(phenyl)silane (CAS 2987-77-1): Evidence-Based Application Scenarios


High-Temperature Reaction Medium or Distillation Component

Given its boiling point of 283 °C—substantially higher than triethylsilane (107–108 °C) —Triethyl(phenyl)silane is suitable for applications requiring a silane component that remains in the liquid phase at elevated reaction temperatures without significant evaporative loss. This includes its use as a high-boiling solvent additive in silane-mediated reactions, or as a stable component in mixtures where distillation-based separation from lower-boiling silanes is desired. The 175 °C boiling point difference provides a practical purification window not available with triethylsilane .

Moderately Stable Silyl Protecting Group for Orthogonal Deprotection Strategies

The intermediate desilylation rate of the triethylsilyl group—slower than trimethylsilyl but faster than triisopropylsilyl [1]—positions Triethyl(phenyl)silane as a precursor for installing a silyl protecting group with tunable stability. In synthetic sequences requiring orthogonal deprotection, the triethylsilyl (TES) group can be selectively cleaved in the presence of more robust triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS) groups, or conversely, retained under conditions that remove labile trimethylsilyl (TMS) protection. This kinetic differentiation is critical for complex molecule synthesis where precise control over protecting group manipulation is required.

Aryl Source in Palladium-Catalyzed Oxidative Coupling

Triethyl(phenyl)silane has been demonstrated to undergo Pd-catalyzed oxidative homocoupling to biphenyl in 62% isolated yield . This establishes its viability as an aryl transfer reagent in cross-coupling methodology development. The triethylsilyl group offers a balance of stability during handling (resistant to hydrolysis compared to chlorosilanes) and sufficient reactivity under catalytic conditions to engage in transmetalation. Researchers developing new coupling protocols may select Triethyl(phenyl)silane as a model substrate to evaluate catalyst performance, given the availability of this yield benchmark .

Analytical Reference Standard with Established Spectral Library Entry

Triethyl(phenyl)silane has characterized NMR and mass spectra available in authoritative spectral libraries [2]. The compound's exact mass of 192.133427 Da and molecular formula C12H20Si provide unambiguous identification markers [2]. For analytical laboratories performing GC-MS or NMR analysis of organosilicon mixtures, this compound can serve as a well-defined internal standard or retention time marker, particularly given its lipophilic character (LogP 3.402) which ensures distinct chromatographic behavior relative to more polar or less lipophilic silane analogs.

Application
Selection Property
Validation Focus
High-temperature reaction medium or distillation
High boiling point and thermal stability
Verify boiling point under process conditions
Orthogonal silyl protecting group strategy
Intermediate desilylation rate for tunable stability
Confirm deprotection rate compatibility with synthesis steps
Aryl source in Pd-catalyzed oxidative coupling
Viable aryl transfer reagent with reported yield benchmark
Validate coupling efficiency under your specific catalyst conditions
Analytical reference standard
Defined chromatographic and spectral profile
Confirm retention time and spectral match in your lab system

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